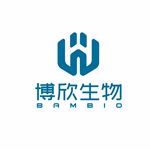- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Enjia Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Organic acids and derivatives
Organic acids and their derivatives are a diverse class of compounds that play crucial roles in various industries, including pharmaceuticals, food science, and environmental technology. These molecules typically contain at least one carboxyl group (-COOH), which confers them with acidic properties. Common examples include citric acid, lactic acid, and malic acid.
In the pharmaceutical sector, organic acids are used as precursors for drug synthesis or as excipients in formulations. For instance, succinic acid can be derivatized to form prodrugs that release active ingredients over time, improving therapeutic efficacy. Moreover, organic acids are utilized in the production of vitamins and other bioactive compounds.
In food applications, these compounds serve as flavor enhancers, preservatives, and pH modifiers. For example, acetic acid is a key ingredient in vinegar, while tartaric acid contributes to the taste and stability of wine. Additionally, derivatives like esters can be created for aromatic purposes.
Environmentally, organic acids are important for bioremediation processes where they can dissolve heavy metals or act as chelating agents. Overall, their versatility makes them indispensable tools in multiple industrial domains.


Carboxylic acids and derivatives
Organic sulfonic acids and derivatives
Keto acids and derivatives
Organic phosphoric acids and derivatives
Organic carbonic acids and derivatives
Boronic acid derivatives
Organic sulfuric acids and derivatives
Organic phosphonic acids and derivatives
Peptidomimetics
Organic thiophosphoric acids and derivatives
Vinylogous esters
Hydroxy acids and derivatives
Sulfinic acids and derivatives
Carboximidic acids and derivatives
Organic dithiophosphoric acids and derivatives
Carbothioic S-acids
Vinylogous amides
Thiocarboxylic acids and derivatives
Thiosulfinic acid esters
Orthocarboxylic acid derivatives
Vinylogous thioesters
Dithiocarbamic acids and derivatives
Vinylogous acids
Sulfamic acid derivatives
Organic thiosulfuric acids and derivatives
Carbothioic S-lactones
Organoarsinous acids
Nitronic acids
Organosulfenic acids and derivatives
-
Chlorfenapyr: A Novel Insecticide in Chemical BiopharmaceuticalsChlorfenapyr: A Novel Insecticide in Chemical Biopharmaceuticals Chlorfenapyr, a pyridopyrimidine-based insecticide, has emerged as a promising compound in the field of chemical biopharmaceuticals. Its unique structure and mechanism of action make it an effective tool for pest control while minimizing environmental impact. This article delves into the properties, applications, and significance of...
-
Exploring the Pharmaceutical Applications of Disodium SuccinateExploring the Pharmaceutical Applications of Disodium Succinate Introduction to Disodium Succinate Disodium succinate is a sodium salt of succinic acid, a dicarboxylic acid that plays a crucial role in the tricarboxylic acid (TCA) cycle. Widely recognized for its potential in pharmaceutical and biomedical applications, disodium succinate has garnered significant attention due to its versatile...
-
Amlodipine-Based Chemical Biopharmaceuticals: Recent Advances and ApplicationsAmlodipine-Based Chemical Biopharmaceuticals: Recent Advances and Applications Amlodipine, a calcium channel blocker widely used in the treatment of hypertension and cardiovascular diseases, has served as a cornerstone in clinical medicine for decades. In recent years, there has been significant progress in the development of amlodipine-based chemical biopharmaceuticals, which combine the...
-
The Therapeutic Potential of Adenosine-5'-monophosphate in Modern BiopharmaceuticalsThe Therapeutic Potential of Adenosine-5'-monophosphate in Modern Biopharmaceuticals Introduction to Adenosine-5'-Monophosphate (AMP) Adenosine-5'-monophosphate (AMP) is a nucleoside monophosphate that plays a crucial role in various biological processes. It serves as a building block for adenosine triphosphate (ATP), the energy currency of cells, and is involved in signaling pathways that...
-
Manganese(II) Carbonate Hydrate: A Critical Review of Its Synthesis and Applications in Chemical BiopharmaceuticalsManganese(II) Carbonate Hydrate: A Critical Review of Its Synthesis and Applications in Chemical Biopharmaceuticals Manganese(II) Carbonate Hydrate is a significant inorganic compound with the formula MnCO3·nH2O, where n represents the number of water molecules associated with each carbonate ion. This compound has garnered considerable attention due to its versatile applications in chemistry and...





